Cap-dependent endonuclease-IN-18

Description

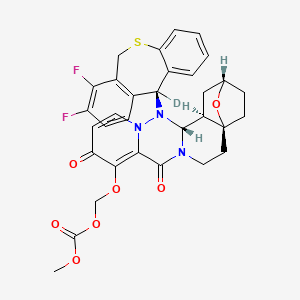

Cap-dependent endonuclease-IN-18 is a synthetic small-molecule inhibitor targeting the cap-dependent endonuclease activity of viral RNA polymerases, a critical enzyme for viral replication in influenza and related RNA viruses. These compounds block the "cap-snatching" mechanism by binding to the polymerase acidic (PA) subunit, thereby inhibiting viral mRNA synthesis and replication. Structural modifications in derivatives like IN-18 likely optimize binding affinity, metabolic stability, or bioavailability compared to earlier analogs .

Properties

Molecular Formula |

C32H29F2N3O7S |

|---|---|

Molecular Weight |

638.7 g/mol |

IUPAC Name |

[(1S,13R,14R,16S)-12-[(11S)-11-deuterio-7,8-difluoro-6H-benzo[c][1]benzothiepin-11-yl]-5,8-dioxo-19-oxa-4,11,12-triazapentacyclo[14.2.1.01,14.04,13.06,11]nonadeca-6,9-dien-7-yl]oxymethyl methyl carbonate |

InChI |

InChI=1S/C32H29F2N3O7S/c1-41-31(40)43-16-42-28-23(38)9-12-36-27(28)30(39)35-13-11-32-10-8-17(44-32)14-21(32)29(35)37(36)26-18-6-7-22(33)25(34)20(18)15-45-24-5-3-2-4-19(24)26/h2-7,9,12,17,21,26,29H,8,10-11,13-16H2,1H3/t17-,21+,26-,29+,32-/m0/s1/i26D |

InChI Key |

MEEAJVRQJHASMA-MOEJDIKBSA-N |

Isomeric SMILES |

[2H][C@@]1(C2=C(CSC3=CC=CC=C31)C(=C(C=C2)F)F)N4[C@@H]5[C@H]6C[C@@H]7CC[C@]6(O7)CCN5C(=O)C8=C(C(=O)C=CN84)OCOC(=O)OC |

Canonical SMILES |

COC(=O)OCOC1=C2C(=O)N3CCC45CCC(O4)CC5C3N(N2C=CC1=O)C6C7=C(CSC8=CC=CC=C68)C(=C(C=C7)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cap-dependent endonuclease-IN-18 involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the core structure: This involves the reaction of a substituted benzene derivative with a suitable electrophile under controlled conditions.

Introduction of functional groups: Various functional groups are introduced through reactions such as halogenation, nitration, and reduction.

Cyclization: The intermediate compounds undergo cyclization to form the desired heterocyclic structure.

Purification: The final product is purified using techniques such as recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent quality control measures in place. Key steps include:

Bulk synthesis: Large-scale reactors are used to carry out the reactions.

Isolation and purification: Industrial-scale chromatography and crystallization techniques are employed.

Quality control: Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Cap-dependent endonuclease-IN-18 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydroxide in aqueous medium or potassium tert-butoxide in an organic solvent.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Cap-dependent endonuclease-IN-18 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the mechanism of cap-dependent endonuclease inhibition.

Biology: Investigated for its role in inhibiting viral replication, particularly in influenza viruses.

Medicine: Potential therapeutic agent for the treatment of viral infections.

Industry: Used in the development of antiviral drugs and as a reference compound in quality control.

Mechanism of Action

Cap-dependent endonuclease-IN-18 exerts its effects by inhibiting the cap-dependent endonuclease enzyme, which is essential for the transcription of viral RNA. The compound binds to the active site of the enzyme, preventing it from cleaving the cap structure of host mRNA. This inhibition disrupts the viral replication process, thereby reducing the viral load.

Comparison with Similar Compounds

Structural and Functional Comparison

Cap-dependent endonuclease inhibitors share a common scaffold targeting the PA endonuclease active site. Below is a comparative analysis of key compounds:

Key Findings :

- Baloxavir Derivatives : Baloxavir marboxil’s trifluoromethyl group enhances metabolic stability, while its ester prodrug design improves oral bioavailability . This compound’s brominated aromatic core (similar to CAS 719310-31-3) may enhance target binding but requires validation .

- Synthetic Efficiency : Derivatives like CAS 719310-31-3 and IN-18 are synthesized using DMAP and triethylamine in THF, achieving ~65% yield, comparable to Baloxavir’s synthetic routes .

- Uncharacterized Analogs : Compounds like CAS 21190-88-5 lack reported antiviral activity, highlighting the specificity of Baloxavir-like scaffolds .

Mechanistic Differentiation

- Cap-Dependent vs. IRES-Dependent Inhibition : Unlike DAP5 or AIB1, which regulate cap-independent translation , this compound specifically targets viral cap-snatching without affecting cellular IRES mechanisms (e.g., HIV-1 pr55Gag synthesis ).

- Phosphatase Interactions : Protein phosphatase PPM1G regulates cellular cap-dependent translation via 4E-BP1 dephosphorylation . IN-18’s viral specificity avoids off-target effects on this pathway, unlike broad-spectrum translation inhibitors.

Pharmacokinetic and Functional Data

| Parameter | This compound | Baloxavir marboxil | CAS 719310-31-3 |

|---|---|---|---|

| BBB Permeability | Low (predicted) | Low | Not reported |

| GI Absorption | High | High | Moderate |

| CYP Inhibition | Moderate | Low | High |

| Therapeutic Use | Antiviral (hypothetical) | Approved (Influenza) | Research chemical |

Notes:

- BBB Permeability : IN-18’s bromine substitution may reduce CNS penetration, minimizing neurotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.